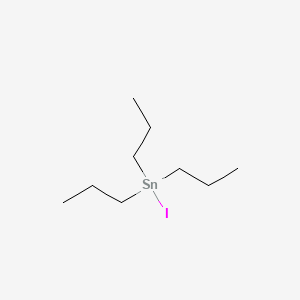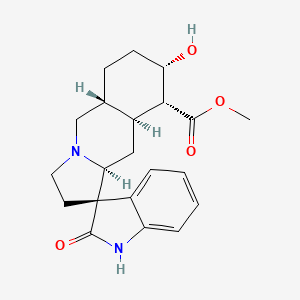
Yohimbine oxindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yohimbine oxindole is a compound derived from the alkaloid yohimbine, which is found in the bark of the Pausinystalia johimbe tree Yohimbine is known for its pharmacological properties, particularly as an alpha-2 adrenergic receptor antagonist
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of yohimbine oxindole typically involves the modification of the yohimbine molecule. One common method is the Fischer indole synthesis, which involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid. This reaction yields a tricyclic indole, which can be further modified to produce this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would likely be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: Yohimbine oxindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the oxindole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light or heat.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives with additional functional groups, while reduction can produce reduced forms of the oxindole ring.
Wissenschaftliche Forschungsanwendungen
Yohimbine oxindole has a wide range of applications in scientific research:
Wirkmechanismus
Yohimbine oxindole exerts its effects primarily through its action on alpha-2 adrenergic receptors. By blocking these receptors, it increases the release of norepinephrine and enhances sympathetic nervous system activity. This mechanism is responsible for its effects on blood vessels, mood, and sexual function . Additionally, this compound may interact with other molecular targets, contributing to its diverse pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Spiroindole: Another class of compounds with a spirocyclic structure fused to an indole ring, known for their biological activity.
Oxindole: A related compound with a similar core structure, often used in the synthesis of pharmaceuticals.
Rauwolscine: An indole alkaloid similar to yohimbine, with comparable pharmacological properties.
Uniqueness: Yohimbine oxindole is unique due to its specific modifications of the yohimbine molecule, which confer distinct pharmacological properties. Its ability to interact with alpha-2 adrenergic receptors and other molecular targets makes it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
5074-58-8 |
|---|---|
Molekularformel |
C21H26N2O4 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
methyl (3S,5'aR,8'S,9'R,9'aS,10'aS)-8'-hydroxy-2-oxospiro[1H-indole-3,1'-3,5,5a,6,7,8,9,9a,10,10a-decahydro-2H-pyrrolo[1,2-b]isoquinoline]-9'-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-27-19(25)18-13-10-17-21(14-4-2-3-5-15(14)22-20(21)26)8-9-23(17)11-12(13)6-7-16(18)24/h2-5,12-13,16-18,24H,6-11H2,1H3,(H,22,26)/t12-,13-,16-,17-,18+,21-/m0/s1 |
InChI-Schlüssel |
BBKUFJBVLNBUIG-RENMCCNSSA-N |
Isomerische SMILES |
COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3[C@]4(CCN3C2)C5=CC=CC=C5NC4=O)O |
Kanonische SMILES |
COC(=O)C1C(CCC2C1CC3C4(CCN3C2)C5=CC=CC=C5NC4=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


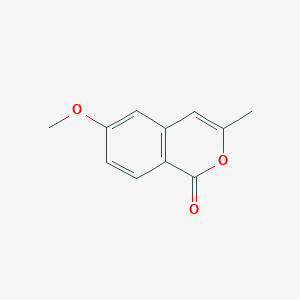
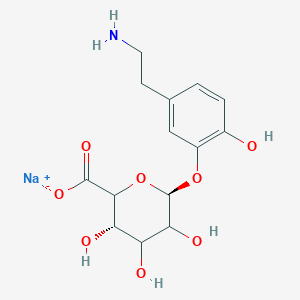
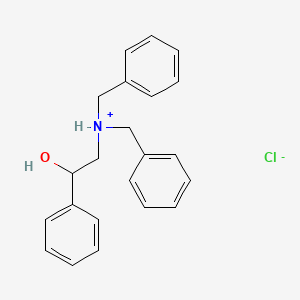

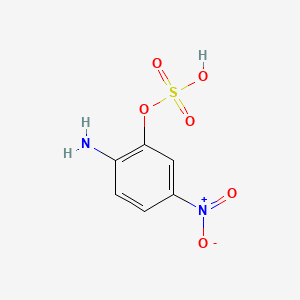
![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
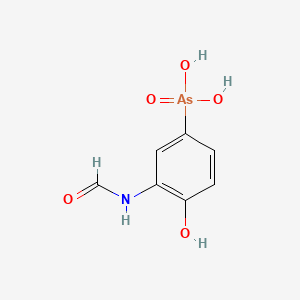

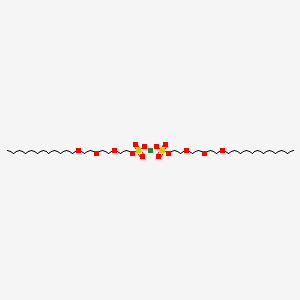
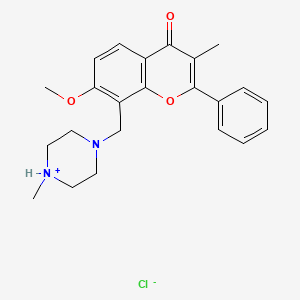

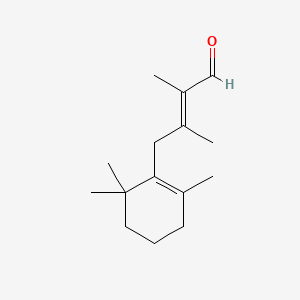
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13765056.png)
